molecular formula C15H18N2O3 B2558861 N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2270918-37-9

N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2558861
CAS No.: 2270918-37-9
M. Wt: 274.32
InChI Key: PSOXMFISNIKLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic organic compound that features a morpholine ring attached to a phenyl group, which is further substituted with an acetyl group and a prop-2-enamide moiety

Properties

IUPAC Name

N-(2-acetyl-4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-15(19)16-14-5-4-12(10-13(14)11(2)18)17-6-8-20-9-7-17/h3-5,10H,1,6-9H2,2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOXMFISNIKLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCOCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the morpholine ring: This can be achieved by reacting 1,2-amino alcohols with α-haloacid chlorides under cyclization conditions.

    Attachment of the phenyl group: The morpholine ring is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Introduction of the acetyl group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the prop-2-enamide moiety: The final step involves the reaction of the acetylated phenyl-morpholine compound with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and prop-2-enamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with various functional groups replacing the original moieties.

Scientific Research Applications

N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.